2-Chloro-5-nitroanisole

Catalog No.
S773566
CAS No.
1009-36-5
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-nitroanisole

CAS Number

1009-36-5

Product Name

2-Chloro-5-nitroanisole

IUPAC Name

1-chloro-2-methoxy-4-nitrobenzene

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3

InChI Key

JXIJUAWSDBACEB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Synonyms

1-Chloro-2-methoxy-4-nitro-benzene; 2-Methoxy-4-nitrochlorobenzene; 4-Chloro-3-methoxynitrobenzene;

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])Cl

The exact mass of the compound 2-Chloro-5-nitroanisole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-5-nitroanisole (CAS 1009-36-5) is a halogenated nitroaromatic ether primarily procured as a highly stable, versatile precursor for active pharmaceutical ingredients (APIs), particularly kinase inhibitors (e.g., VEGFR-2, Lck, and Raf inhibitors). Structurally defined by a methoxy group at C1, a chlorine at C2, and a nitro group at C5, this substitution pattern provides orthogonal reactivity handles. The nitro group serves as a robust, shelf-stable masked amine that can be quantitatively reduced on demand, while its para-relationship to the chlorine atom strongly activates the C-Cl bond for nucleophilic aromatic substitution (SNAr). This dual functionality makes it an indispensable starting material for synthesizing complex 4-amino-3-methoxyaniline derivatives and related heterocyclic scaffolds [1].

In procurement and synthetic scale-up, substituting 2-chloro-5-nitroanisole with its close isomer, 2-chloro-4-nitroanisole, results in complete synthetic failure for key SNAr pathways. Because the nitro group in the 5-position is strictly para to the chlorine atom, it provides the necessary resonance stabilization to facilitate the displacement of the chloride by amine nucleophiles. In contrast, the 4-nitro isomer places the nitro group meta to the chlorine, offering no resonance activation and rendering the C-Cl bond inert to standard SNAr conditions. Furthermore, attempting to bypass this by procuring the downstream reduced aniline (4-chloro-3-methoxyaniline) directly often introduces supply chain vulnerabilities, as the free aniline is susceptible to oxidative degradation during prolonged storage, whereas the nitroanisole remains indefinitely stable under ambient conditions[1].

SNAr Activation via para-Nitro Regiochemistry

The synthesis of substituted aniline side chains for kinase inhibitors relies heavily on the ability to displace the aryl chloride with complex amines. 2-Chloro-5-nitroanisole undergoes smooth SNAr with secondary amines like 4-methylpiperazine because the strongly electron-withdrawing nitro group is positioned para to the leaving group, effectively lowering the activation energy for the intermediate Meisenheimer complex. In contrast, its isomer 2-chloro-4-nitroanisole features a meta-nitro arrangement, which fails to provide resonance stabilization at the chlorinated carbon, resulting in negligible SNAr yields under identical thermal conditions [1].

Evidence DimensionSNAr Reactivity (Chloride Displacement)
Target Compound Data2-Chloro-5-nitroanisole (para-nitro): Highly reactive toward nucleophilic displacement
Comparator Or Baseline2-Chloro-4-nitroanisole (meta-nitro): Unreactive toward standard SNAr
Quantified DifferenceBinary reactivity switch (enabled vs. disabled) based on isomer selection
ConditionsReaction with aliphatic amines (e.g., 4-methylpiperazine) prior to nitro reduction

Buyers synthesizing 4-amino-substituted 3-methoxyanilines must strictly procure the 5-nitro isomer to enable the critical C-N bond formation step.

Scalable, Chemoselective Nitro Reduction

Converting the nitro precursor to the corresponding aniline is a required step in API synthesis, but it carries the risk of concurrent hydrodehalogenation (loss of the chlorine atom). 2-Chloro-5-nitroanisole can be chemoselectively reduced to 4-chloro-3-methoxyaniline in high yield (~93% on a 36-gram scale) using Raney Nickel under mild hydrogen pressure (1.3 bar) at 35 °C. The use of these optimized catalytic conditions suppresses the unwanted cleavage of the C-Cl bond, ensuring that the critical halogen handle is preserved for subsequent target binding interactions [1].

Evidence DimensionReduction Yield and Halogen Retention
Target Compound Data2-Chloro-5-nitroanisole: ~93% yield of 4-chloro-3-methoxyaniline on multi-gram scale
Comparator Or BaselineStandard unoptimized Pd/C reduction baselines: High risk of hydrodehalogenation side products
Quantified DifferenceHigh-throughput conversion with complete preservation of the aryl chloride
ConditionsRaney Nickel, H2 (1.3 bar), MeOH/THF, 35 °C, 4 hours

Demonstrates that the compound can be safely and economically reduced on scale without losing the essential chlorine substituent, maximizing downstream API purity.

High-Yield Demethylation for Dual-Pathway Utility

While 2-chloro-5-nitroanisole is primarily utilized for its methoxy group, it also serves as a highly efficient, stable precursor for 2-chloro-5-nitrophenol. Treatment of the anisole with 48% HBr in acetic acid at 140 °C results in complete demethylation, affording the corresponding phenol in excellent yields. This allows a single procured raw material to supply two divergent synthetic pathways: one retaining the methoxy ether for targets like Lck inhibitors, and another utilizing the free phenol to build ether-linked tethers in VEGFR-2 inhibitors [1].

Evidence DimensionDemethylation Conversion Efficiency
Target Compound Data2-Chloro-5-nitroanisole: Excellent yield to 2-chloro-5-nitrophenol
Comparator Or BaselineDirect procurement of 2-chloro-5-nitrophenol: Often subject to higher costs or lower bulk availability
Quantified DifferenceProvides a high-yielding, on-demand synthetic bridge from the stable ether to the reactive phenol
ConditionsHOAc, 48% HBr, 140 °C, 18 hours

Allows procurement teams to consolidate supply chains by purchasing a single, highly stable anisole precursor to feed both methoxy- and phenol-requiring API pipelines.

Synthesis of Lck and Raf Kinase Inhibitors

Directly utilizes the para-nitro activation of 2-chloro-5-nitroanisole to perform SNAr with complex amines (like piperazines), followed by reduction to generate the 4-amino-3-methoxyaniline pharmacophore essential for binding [1].

Precursor for VEGFR-2 Inhibitor Scaffolds

Leverages the high-yield demethylation of 2-chloro-5-nitroanisole to produce 2-chloro-5-nitrophenol on scale, which is subsequently used to build ether-linked tethers in 2-aminobenzoxazole and 2-aminobenzimidazole anti-cancer agents [2].

On-Demand Generation of Oxidation-Sensitive Anilines

Acts as a shelf-stable, bulk-storable alternative to 4-chloro-3-methoxyaniline. Facilities can stockpile the nitroanisole and perform a chemoselective Raney Nickel reduction immediately prior to use, avoiding the degradation and darkening associated with long-term storage of the free aniline [3].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1009-36-5

Wikipedia

2-Chloro-5-nitroanisole

General Manufacturing Information

Benzene, 1-chloro-2-methoxy-4-nitro-: INACTIVE

Dates

Last modified: 09-14-2023

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